molecular formula C9H12BNO5 B14025485 (4-(1,3-Dioxolan-2-yl)-6-methoxypyridin-3-yl)boronic acid

(4-(1,3-Dioxolan-2-yl)-6-methoxypyridin-3-yl)boronic acid

Cat. No.: B14025485
M. Wt: 225.01 g/mol
InChI Key: ZUFDQDXTLPTIDW-UHFFFAOYSA-N
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Description

(4-(1,3-Dioxolan-2-yl)-6-methoxypyridin-3-yl)boronic acid: is a boronic acid derivative that features a pyridine ring substituted with a methoxy group and a dioxolane ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(1,3-Dioxolan-2-yl)-6-methoxypyridin-3-yl)boronic acid typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide.

    Formation of the Dioxolane Ring: The dioxolane ring is formed through the reaction of ethylene glycol with a carbonyl compound in the presence of an acid catalyst.

    Boronic Acid Formation:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyridine ring or the dioxolane ring, leading to the formation of various reduced derivatives.

    Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Palladium catalysts and bases such as potassium carbonate in Suzuki-Miyaura reactions.

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Reduced pyridine or dioxolane derivatives.

    Substitution Products: Various biaryl compounds formed through Suzuki-Miyaura coupling.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Catalysis: Acts as a ligand in various catalytic reactions.

Biology:

    Bioconjugation: Used in the modification of biomolecules for research purposes.

    Drug Development:

Medicine:

    Diagnostic Agents: Used in the development of diagnostic agents for imaging and detection.

    Therapeutics: Potential use in the synthesis of therapeutic agents.

Industry:

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4-(1,3-Dioxolan-2-yl)-6-methoxypyridin-3-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in various biochemical applications. The methoxy and dioxolane groups can also participate in various interactions, enhancing the compound’s versatility.

Comparison with Similar Compounds

    Phenylboronic Acid: Similar boronic acid functionality but lacks the pyridine and dioxolane rings.

    Pyridine-3-boronic Acid: Similar pyridine ring but lacks the methoxy and dioxolane groups.

    (4-(1,3-Dioxolan-2-yl)phenyl)boronic Acid: Similar dioxolane and boronic acid groups but lacks the methoxy and pyridine rings.

Uniqueness:

    Structural Complexity: The presence of both the methoxy group and the dioxolane ring on the pyridine ring makes it unique.

    Versatility: The combination of functional groups allows for a wide range of chemical reactions and applications.

This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications.

Properties

Molecular Formula

C9H12BNO5

Molecular Weight

225.01 g/mol

IUPAC Name

[4-(1,3-dioxolan-2-yl)-6-methoxypyridin-3-yl]boronic acid

InChI

InChI=1S/C9H12BNO5/c1-14-8-4-6(9-15-2-3-16-9)7(5-11-8)10(12)13/h4-5,9,12-13H,2-3H2,1H3

InChI Key

ZUFDQDXTLPTIDW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C=C1C2OCCO2)OC)(O)O

Origin of Product

United States

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